molecular formula C27H25N3O3 B14137397 7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide CAS No. 878427-73-7

7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B14137397
CAS No.: 878427-73-7
M. Wt: 439.5 g/mol
InChI Key: RDXVWBMNPAXHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide is a complex organic compound that features a variety of functional groups, including a furan ring, a hydroxyl group, a pyridine ring, and a quinoline scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the construction of the quinoline scaffold, followed by the introduction of the furan and pyridine rings through various coupling reactions. Key steps may include:

    Formation of the Quinoline Scaffold: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Furan Ring: This can be done via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of furan is coupled with a halogenated quinoline intermediate.

    Addition of the Pyridine Ring: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the quinoline scaffold.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides to modify the quinoline or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for electrophilic substitution, or strong bases like NaH for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to fully saturated rings.

Scientific Research Applications

7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and multiple functional groups, which may interact with various biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.

    Biological Studies: The compound can be used in studies to understand its interactions with enzymes, receptors, and other biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to its combination of a furan ring, a hydroxyl group, a pyridine ring, and a quinoline scaffold

Properties

CAS No.

878427-73-7

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

7-(furan-2-yl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C27H25N3O3/c1-16-8-6-12-23(28-16)30-27(32)24-17(2)29-20-14-19(22-11-7-13-33-22)15-21(31)26(20)25(24)18-9-4-3-5-10-18/h3-13,19,25,29H,14-15H2,1-2H3,(H,28,30,32)

InChI Key

RDXVWBMNPAXHBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.